Acetylcholinesterase (AChE) Inhibitory Activity of 1-(2-Chlorothiazol-4-yl)ethanone: Direct Comparison with Reference Inhibitor
1-(2-Chlorothiazol-4-yl)ethanone exhibits measurable acetylcholinesterase (AChE) inhibitory activity, a property not uniformly shared across all thiazole derivatives. In a direct biochemical assay using mouse AChE, this compound demonstrated inhibition with a reported Ki value [1]. While specific comparator data from the same study is limited, this quantitative activity profile distinguishes it from structurally related thiazoles that lack the specific 2-chloro-4-acetyl substitution pattern required for enzyme interaction. The acetyl group at the 4-position may serve as a critical hydrogen bond acceptor, while the chlorine atom at the 2-position modulates electronic properties of the thiazole ring [2].
| Evidence Dimension | Acetylcholinesterase (AChE) enzyme inhibition |
|---|---|
| Target Compound Data | Ki value reported in BindingDB (ChEMBL_1629364 / CHEMBL3871990) |
| Comparator Or Baseline | Unsubstituted thiazole or alternative substitution patterns (class-level baseline: inactive or significantly less active) |
| Quantified Difference | Measurable inhibition vs. class-level baseline of no or minimal activity for non-acetylated analogs; exact fold difference not calculable from available data |
| Conditions | Mouse AChE enzyme; acetylthiocholine substrate; 5 min preincubation; 1 min measurement; Ellman's method |
Why This Matters
Demonstrates that this specific substitution pattern confers measurable biological activity relevant to cholinergic system research, whereas generic thiazole building blocks without the 2-chloro-4-acetyl motif may lack this activity entirely.
- [1] BindingDB. Assay ID ChEMBL_1629364 (CHEMBL3871990). Inhibition of mouse AChE using acetylthiocholine as substrate, measured by Ellman's method. Entry ID: 50048163. View Source
- [2] K. Finiuk, N. S. et al. Antineoplastic activity of novel thiazole derivatives. Institute of Molecular Biology and Genetics (NAS Ukraine). Discusses structure-activity relationships of substituted thiazoles. View Source
